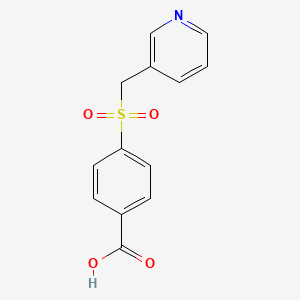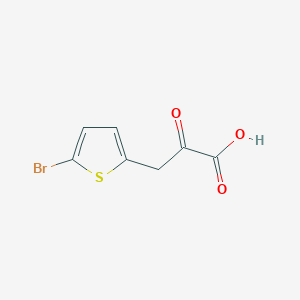
1-(4-Aminobutoxy)-2-methoxyethane
概要
説明
科学的研究の応用
Chemical Stability and Metabolism
Research on related compounds, such as 1,4-Butanediol, reveals insights into chemical stability, metabolism, and transformation into other bioactive molecules. For instance, the metabolism of 1,4-Butanediol into γ-hydroxybutyric acid (GHB) in animals and humans highlights the significance of metabolic pathways in determining chemical toxicity and therapeutic potential. Such studies suggest that understanding the metabolic fate of "1-(4-Aminobutoxy)-2-methoxyethane" could be crucial for assessing its safety and efficacy in various applications (Irwin, 2006).
Antimicrobial Potential
Chitosan, a biopolymer with structural similarities to "1-(4-Aminobutoxy)-2-methoxyethane" due to its functional groups, exhibits significant antimicrobial potential. The chemical structure of chitosan, including its aminopolysaccharide backbone, enables its use in various antimicrobial applications. This suggests that "1-(4-Aminobutoxy)-2-methoxyethane" could potentially be investigated for similar antimicrobial applications, depending on its structural characteristics and bioactivity (Raafat & Sahl, 2009).
Environmental and Health Implications
The environmental and health implications of chemically related compounds, such as methoxychlor, an estrogenic pesticide, underscore the importance of assessing the environmental persistence and biological effects of "1-(4-Aminobutoxy)-2-methoxyethane". Studies on methoxychlor and its metabolites provide a framework for evaluating the potential endocrine-disrupting effects and environmental stability of chemical compounds (Cummings, 1997).
Drug Conjugation and Metabolism
Understanding the mechanisms of drug conjugation and metabolism is crucial for developing therapeutic agents. Research on the developmental aspects of drug conjugation, including glucuronidation, offers insights into how "1-(4-Aminobutoxy)-2-methoxyethane" might be metabolized or modified in biological systems to enhance its therapeutic potential or reduce toxicity (Dutton, 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methoxyethoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-6-7-10-5-3-2-4-8/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBLJLXPZKMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutoxy)-2-methoxyethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




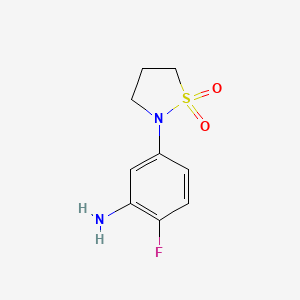

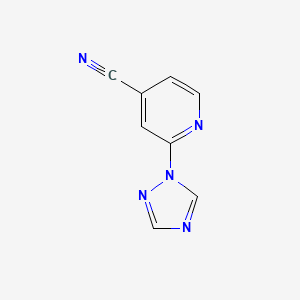
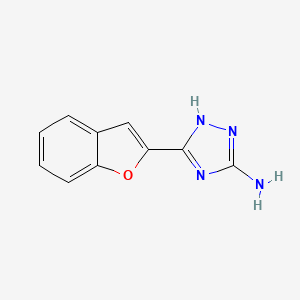
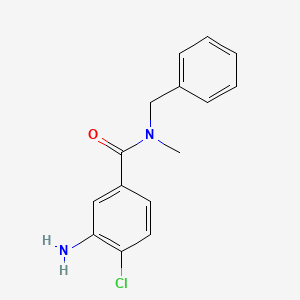
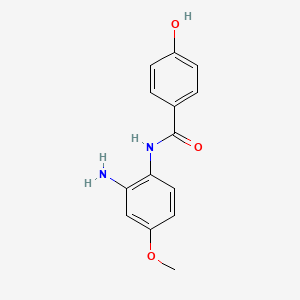
![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)



